molecular formula C13H9N5OS B12501428 8-phenyl-1-thioxo-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one

8-phenyl-1-thioxo-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one

Cat. No.: B12501428
M. Wt: 283.31 g/mol
InChI Key: CYCVIRJSRQDSOO-UHFFFAOYSA-N
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Description

7-hydroxy-3-phenyl-1,5,8,10,11-pentaazatricyclo[7.3.0.0(2),?]dodeca-2(6),3,7,9-tetraene-12-thione is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and a sulfur atom within a tricyclic framework. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-phenyl-1,5,8,10,11-pentaazatricyclo[7.3.0.0(2),?]dodeca-2(6),3,7,9-tetraene-12-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-phenyl-1,5,8,10,11-pentaazatricyclo[7.3.0.0(2),?]dodeca-2(6),3,7,9-tetraene-12-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-hydroxy-3-phenyl-1,5,8,10,11-pentaazatricyclo[7.3.0.0(2),?]dodeca-2(6),3,7,9-tetraene-12-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 7-hydroxy-3-phenyl-1,5,8,10,11-pentaazatricyclo[7.3.0.0(2),?]dodeca-2(6),3,7,9-tetraene-12-thione exerts its effects involves interaction with specific molecular targets. These targets can include enzymes and receptors, leading to modulation of various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures with multiple nitrogen atoms and sulfur atoms. Examples are:

    Indole derivatives: Known for their biological activities.

    Coumarin derivatives: Used in various medicinal applications.

Uniqueness

What sets 7-hydroxy-3-phenyl-1,5,8,10,11-pentaazatricyclo[7.3.0.0(2),?]dodeca-2(6),3,7,9-tetraene-12-thione apart is its unique tricyclic structure, which provides distinct chemical and biological properties not found in simpler heterocycles.

Properties

Molecular Formula

C13H9N5OS

Molecular Weight

283.31 g/mol

IUPAC Name

3-phenyl-12-sulfanylidene-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one

InChI

InChI=1S/C13H9N5OS/c19-11-9-10(18-12(15-11)16-17-13(18)20)8(6-14-9)7-4-2-1-3-5-7/h1-6,14H,(H,17,20)(H,15,16,19)

InChI Key

CYCVIRJSRQDSOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N4C(=NNC4=S)NC3=O

Origin of Product

United States

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